molecular formula C11H7ClFNO B8806457 1-(2-Chloro-7-fluoroquinolin-3-yl)ethanone

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanone

Cat. No.: B8806457
M. Wt: 223.63 g/mol
InChI Key: WIZFTUDZVTUDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanone is a useful research compound. Its molecular formula is C11H7ClFNO and its molecular weight is 223.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

1-(2-chloro-7-fluoroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7ClFNO/c1-6(15)9-4-7-2-3-8(13)5-10(7)14-11(9)12/h2-5H,1H3

InChI Key

WIZFTUDZVTUDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=C(C=CC2=C1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Chloro-7-fluoroquinolin-3-yl)ethanol (7.7 g, 34 mmol), MnO2 (30 g, 10 eq) and Toluene (200 mL) were heated to reflux for 2 h. LC-MS showed completion of the reaction. Filtration followed with removal of solvent gave an off-white solid of 1-(2-chloro-7-fluoroquinolin-3-yl)ethanone (6.2 g, 81%). Mass Spectrum (ESI) m/e=224 (M+1).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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